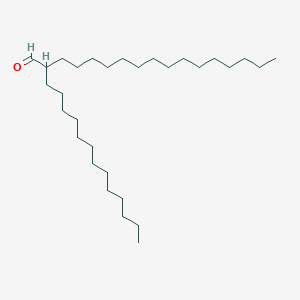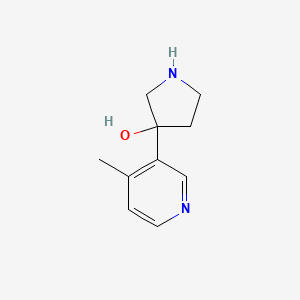
C17H22ClN3O6S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound C17H22ClN3O6S 6-chloro-3-{[3,4-dioxo-2-(pentan-2-ylamino)cyclobut-1-en-1-yl]amino}-2-[hydroxy(methoxy)methyl]benzene-1-sulfonamide . It is a complex molecule with multiple functional groups, including chloro, amino, sulfonamide, and hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C17H22ClN3O6S typically involves multiple steps, starting with the preparation of the core cyclobutene structure. This can be achieved through a series of reactions including cyclization, chlorination, and amine formation. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors and continuous flow processes to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters (temperature, pressure, pH) is crucial to achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
C17H22ClN3O6S: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert functional groups within the molecule.
Substitution: : Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like hydroxide (OH-) or halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, such as alcohols, amines, or halides.
Aplicaciones Científicas De Investigación
C17H22ClN3O6S: has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Studied for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which C17H22ClN3O6S exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
C17H22ClN3O6S: can be compared to other similar compounds, such as:
6-chloro-3-{[3,4-dioxo-2-(pentan-2-ylamino)cyclobut-1-en-1-yl]amino}-2-hydroxybenzene-1-sulfonamide
6-chloro-3-{[3,4-dioxo-2-(pentan-2-ylamino)cyclobut-1-en-1-yl]amino}-2-methoxybenzene-1-sulfonamide
These compounds share similar structural features but differ in the presence of specific functional groups, leading to variations in their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C17H22ClN3O6S |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
methyl 4-chloro-2-[[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C17H22ClN3O6S/c1-27-17(24)13-4-3-12(18)11-14(13)19-15(22)5-6-16(23)20-7-9-21(10-8-20)28(2,25)26/h3-4,11H,5-10H2,1-2H3,(H,19,22) |
Clave InChI |
MBAMDSJEEZBUTQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




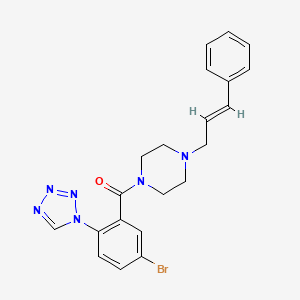
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)
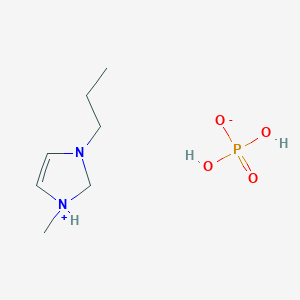
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
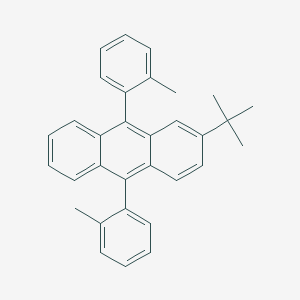
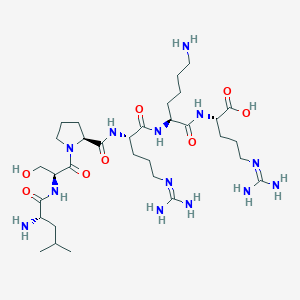
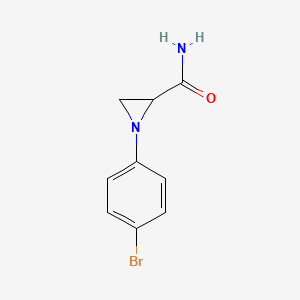
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
